

Sulfo-Cy5 Amine: A Technical Guide for Advanced Cellular Imaging and Analysis

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Compound of Interest

Compound Name: *Sulfo-Cy5 amine*

Cat. No.: *B15555889*

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This technical guide provides an in-depth overview of **Sulfo-Cy5 amine**, a near-infrared fluorescent dye, for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its application, and its use in visualizing complex cellular signaling pathways.

Core Physicochemical Properties

Sulfo-Cy5 amine is a water-soluble cyanine dye characterized by its high molar extinction coefficient and quantum yield, making it a bright and photostable fluorescent probe. Its primary amine group allows for covalent conjugation to various biomolecules.

Property	Value	References
Molecular Weight	~740.98 g/mol	[1][2]
Chemical Formula	C ₃₈ H ₅₂ N ₄ O ₇ S ₂	[2][3][4]
Exact Mass	740.3277	[4]
Excitation Maximum	~646 nm	[3]
Emission Maximum	~662 nm	[3]
Molar Extinction Coefficient	~271,000 cm ⁻¹ M ⁻¹	
Quantum Yield	~0.28	
Solubility	Water, DMSO, DMF	

Experimental Protocols: Antibody Conjugation

The primary amine group of **Sulfo-Cy5 amine** can be utilized for conjugation with electrophilic groups on target molecules. However, a more common and efficient method for labeling proteins and antibodies involves the use of an amine-reactive derivative, such as Sulfo-Cy5 NHS ester. This protocol details the general steps for antibody labeling.

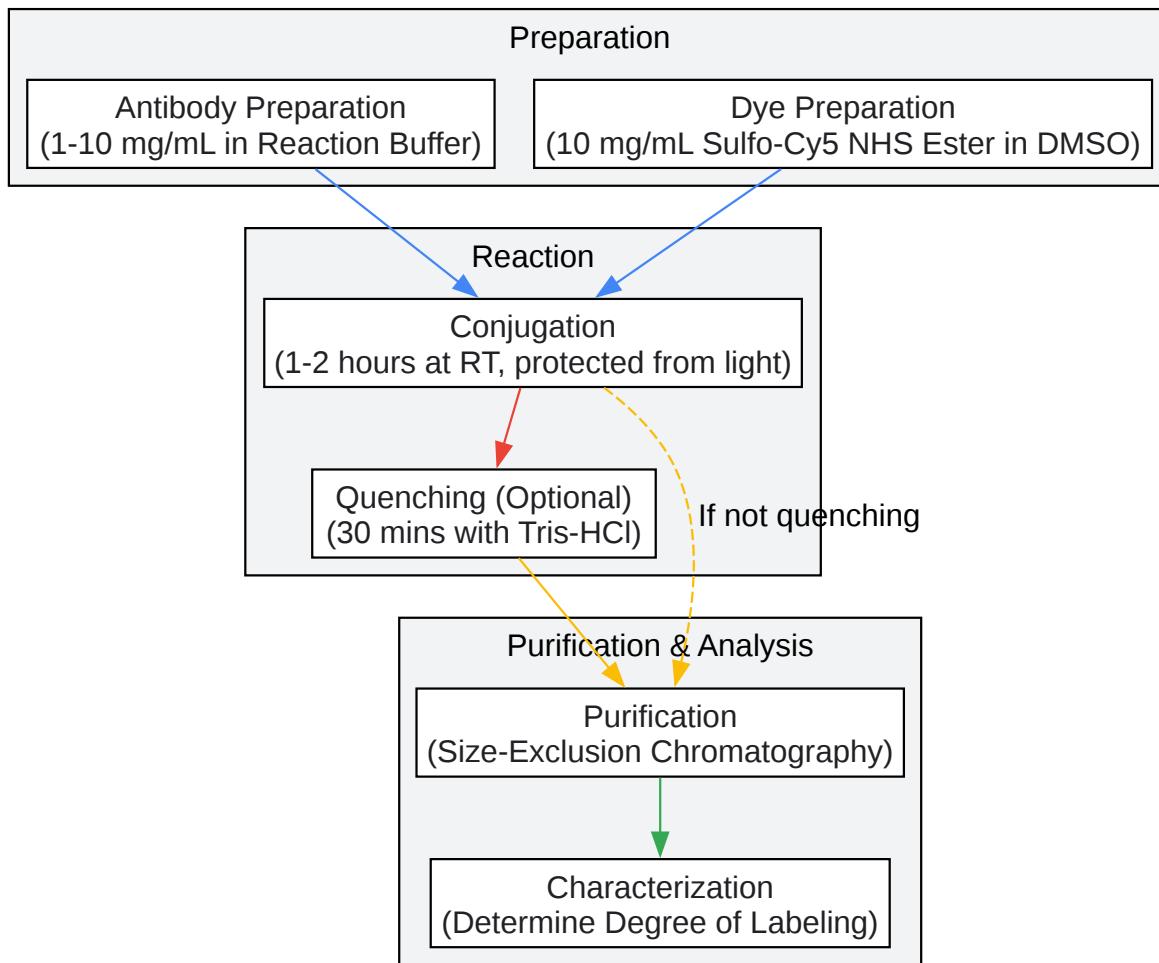
Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.
- Dye Preparation:
 - Dissolve Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy5 NHS ester to the antibody solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Quenching (Optional):
 - To terminate the reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for an additional 30 minutes at room temperature.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
 - The first colored fraction to elute will be the Sulfo-Cy5 labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).

Experimental Workflow: Antibody Labeling with Sulfo-Cy5 NHS Ester

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Workflow for antibody labeling.

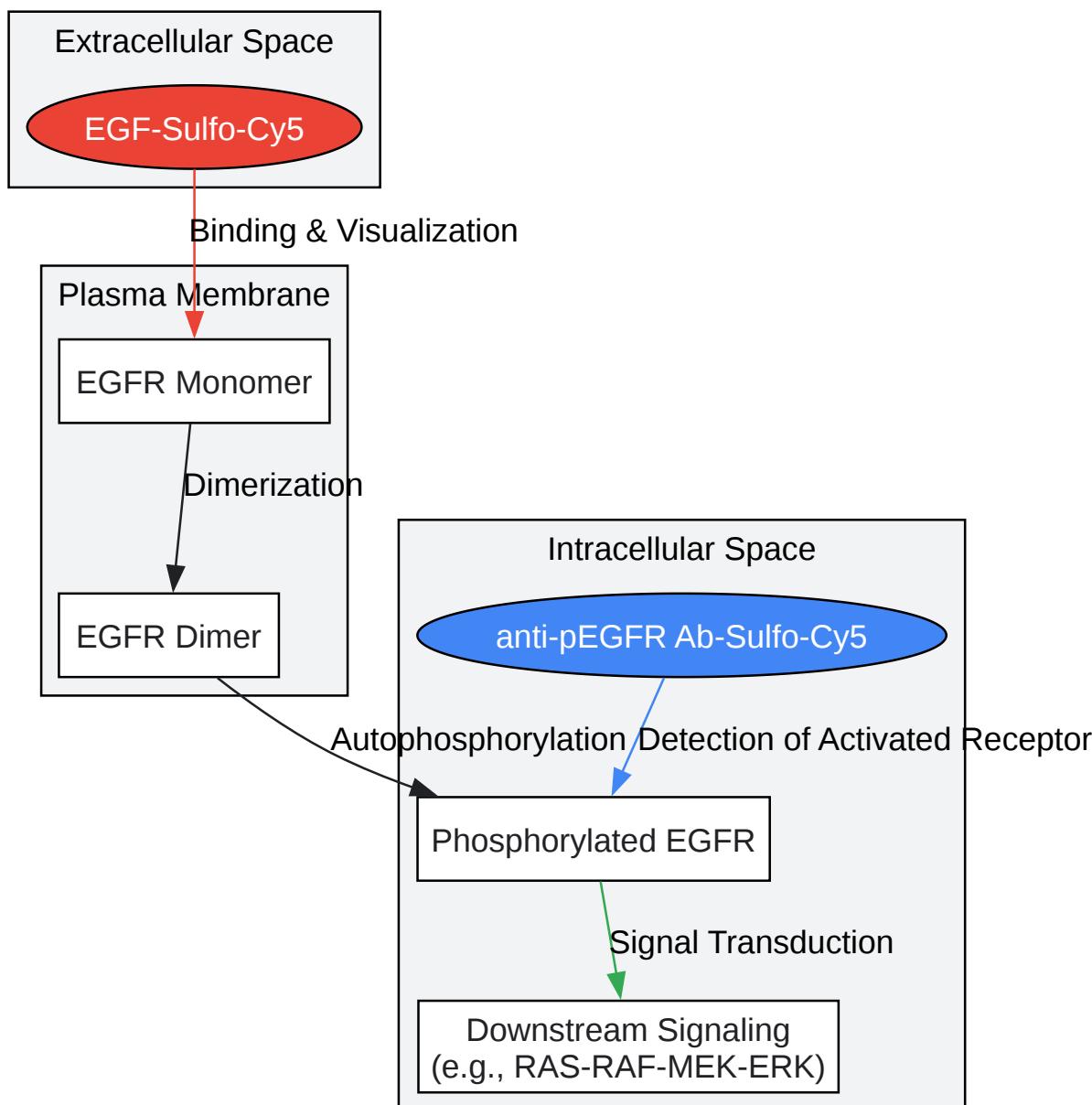
Application in Signaling Pathway Visualization

Sulfo-Cy5 labeled biomolecules are invaluable tools for visualizing and quantifying components of cellular signaling pathways. For instance, labeling a ligand or an antibody allows for the tracking of receptor dynamics, such as dimerization, internalization, and trafficking, which are critical events in many signaling cascades.

A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its activation is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of intracellular tyrosine residues. This, in turn, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway.

By labeling EGF with Sulfo-Cy5, researchers can directly visualize the binding of the ligand to EGFR on the cell surface using fluorescence microscopy. Furthermore, labeling a secondary antibody that recognizes phosphorylated EGFR with Sulfo-Cy5 allows for the specific detection of activated receptors, providing insights into the spatial and temporal dynamics of EGFR signaling.

Visualization of EGFR Signaling Using Sulfo-Cy5

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EGFR signaling visualization.

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- To cite this document: BenchChem. [Sulfo-Cy5 Amine: A Technical Guide for Advanced Cellular Imaging and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555889#sulfo-cy5-amine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15555889#sulfo-cy5-amine-molecular-weight-and-formula)

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